2,6-dimethylheptan-1-amine hydrochloride
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Overview
Description
2,6-Dimethylheptan-1-amine hydrochloride is an organic compound with the molecular formula C9H21N·HCl. It is a derivative of heptane, featuring two methyl groups at the 2 and 6 positions and an amine group at the 1 position. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylheptan-1-amine hydrochloride can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylheptan-1-amine with hydrochloric acid. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product.
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Alkylation Method
Starting Material: 2,6-dimethylheptan-1-amine
Reagent: Hydrochloric acid
Conditions: The reaction is carried out at room temperature with constant stirring to ensure complete conversion.
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Industrial Production Methods
Large-Scale Synthesis: In industrial settings, the synthesis is scaled up using larger reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Nitro compounds, oxides
Reduction Products: Secondary and tertiary amines
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
2,6-Dimethylheptan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including anesthetics and anti-inflammatory agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,6-dimethylheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The compound may also participate in signaling pathways, modulating cellular responses and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylheptan-4-amine hydrochloride
- 2,6-Dimethylaniline
- 2,6-Dimethylheptane
Uniqueness
2,6-Dimethylheptan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and interaction profiles, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
2763776-61-8 |
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Molecular Formula |
C9H22ClN |
Molecular Weight |
179.7 |
Purity |
95 |
Origin of Product |
United States |
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